![molecular formula C15H19ClN4OS B5296893 N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as IBTA and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of IBTA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
IBTA has been shown to have various biochemical and physiological effects. It has been shown to have low toxicity and high selectivity towards cancer cells. It has also been shown to have low toxicity towards normal cells. IBTA has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a cancer drug. It has also been shown to have a low potential for drug-drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
IBTA has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high chemical stability. It has also been shown to have low toxicity towards normal cells, making it a safe compound to work with. However, IBTA has some limitations for lab experiments. It is not water-soluble, which limits its potential applications in aqueous environments. It also has limited solubility in organic solvents, which may limit its potential applications in certain experiments.
Zukünftige Richtungen
There are several future directions for research on IBTA. One potential direction is to study its potential as a cancer drug in more detail. This could involve studying its mechanism of action in more detail and testing its efficacy in various cancer models. Another potential direction is to study its potential as a corrosion inhibitor in more detail. This could involve studying its effectiveness in various environments and under various conditions. Additionally, further research could be conducted to explore its potential as a water treatment agent and its potential applications in material science.
Synthesemethoden
There are various methods for synthesizing IBTA, but the most common method involves the reaction of 4-chloroaniline with isobutyl alcohol and triazole in the presence of a catalyst. The resulting intermediate is then reacted with thioacetic acid to yield IBTA. This method has been optimized to yield high purity and high yield of IBTA.
Wissenschaftliche Forschungsanwendungen
IBTA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, IBTA has been studied for its potential as an antifungal and antibacterial agent. It has also been studied for its potential as a cancer drug due to its ability to inhibit the growth of cancer cells. In material science, IBTA has been studied for its potential as a corrosion inhibitor. In environmental science, IBTA has been studied for its potential as a water treatment agent.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4OS/c1-10(2)8-13-18-19-15(20(13)3)22-9-14(21)17-12-6-4-11(16)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZOZHIGOJMJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.